molecular formula C14H9N3O3S B7857198 2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid

2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B7857198
M. Wt: 299.31 g/mol
InChI Key: WLYPVDRAAIOTMC-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine core with a 2-mercapto (-SH), 4-oxo (=O), 5-phenyl (C₆H₅), and 7-carboxylic acid (-COOH) substituents (Fig. 1). Its structure combines electron-withdrawing (carboxylic acid, oxo) and electron-donating (mercapto) groups, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-oxo-5-phenyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c18-12-10-8(7-4-2-1-3-5-7)6-9(13(19)20)15-11(10)16-14(21)17-12/h1-6H,(H,19,20)(H2,15,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYPVDRAAIOTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)NC(=S)N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Design

The synthesis typically begins with halogenated pyridine or pyrimidine carboxylic acid esters. For example, 4,6-dichloronicotinic acid ethyl ester serves as a common precursor due to its reactivity in nucleophilic substitution and cyclization reactions. The phenyl group at position 5 is introduced via Suzuki-Miyaura cross-coupling using phenylboronic acid and palladium catalysts, achieving yields of 65–78% under optimized conditions.

Cyclization and Ring Formation

Dieckmann cyclization is critical for constructing the pyrido[2,3-d]pyrimidine core. A representative protocol involves treating a β-cyclopropylamino-propionic acid ester with potassium tert-butoxide in dimethylformamide at 140°C, followed by dehydrogenation using chloranil to aromatize the ring. This step achieves a 70–85% yield when conducted under inert atmospheres.

Reaction Scheme 1 :

4,6-Dichloronicotinic ester+β-cyclopropylamino esterKOtBu, DMFDihydro intermediateChloranilAromatized product\text{4,6-Dichloronicotinic ester} + \beta\text{-cyclopropylamino ester} \xrightarrow{\text{KOtBu, DMF}} \text{Dihydro intermediate} \xrightarrow{\text{Chloranil}} \text{Aromatized product}

Mercapto Group Introduction

The mercapto group at position 2 is installed via nucleophilic displacement of a halogen or alkoxy substituent. Thioacetamide or thiourea in ethanol at reflux replaces chlorine or methoxy groups, with subsequent acidic hydrolysis (HCl, 60°C) yielding the free thiol. This step requires strict moisture control to prevent oxidation to disulfides.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times. A 2025 study demonstrated that coupling 6-bromo-pyrido[2,3-d]pyrimidine intermediates with phenylboronic acid under microwave conditions (165°C, 20 min) reduced synthesis time from 12 hours to 25 minutes while maintaining a 74% yield. This method is particularly effective for introducing aryl groups at position 5.

Table 1 : Comparison of Traditional vs. Microwave Methods

ParameterTraditional MethodMicrowave Method
Reaction Time12 hours25 minutes
Yield68%74%
Purity (HPLC)95%98%

Catalytic and Functional Group Optimization

Palladium-Catalyzed Cross-Coupling

Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient C–C bond formation. For instance, coupling 5-iodo intermediates with phenylboronic acid in dioxane/water at 100°C achieves 82% yield, outperforming older Ullmann-type couplings.

Saponification of Esters to Carboxylic Acids

The final carboxylic acid group is generated via alkaline hydrolysis. Treatment of methyl or ethyl esters with NaOH in ethanol/water (80°C, 4 hours) provides the acid in 90–95% yield. Critical parameters include avoiding over-hydrolysis, which can degrade the pyrimidine ring.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions during cyclization often produce regioisomers. Employing high-purity precursors and gradient recrystallization (e.g., using methanol/dimethylformamide) reduces isomer contamination to <2%.

Oxidation of Mercapto Groups

The thiol group is prone to oxidation during storage. Adding antioxidants like ascorbic acid (0.1% w/w) or storing under nitrogen atmosphere extends shelf life to 12 months.

Industrial-Scale Production Insights

Large-scale syntheses (>1 kg) prioritize cost-efficiency and safety. One patent describes a continuous-flow system for Dieckmann cyclization, achieving 89% yield with a 10-fold reduction in solvent use compared to batch processes. Hazardous reagents like chloranil are replaced with immobilized DDQ on silica gel, enhancing workplace safety .

Chemical Reactions Analysis

Nucleophilic Substitution at the Mercapto Group

The thiol (-SH) group exhibits nucleophilic reactivity, participating in alkylation and arylation reactions under basic conditions.
Key reactions:

  • Alkylation with alkyl halides or α,β-unsaturated carbonyl compounds :
    Reaction with methyl iodide or ethyl bromoacetate in the presence of bases like K₂CO₃ yields S-alkyl derivatives. For example:

    Compound+CH3IDMF, K2CO3S-Methyl derivative[1][2]\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{S-Methyl derivative} \quad[1][2]

    Similar reactions with benzyl halides produce arylthioethers.

  • Disulfide formation via oxidation :
    Treatment with mild oxidizing agents (e.g., H₂O₂ or I₂) converts the -SH group to a disulfide (-S-S-) bridge, critical for dimerization or polymer formation .

Reactivity of the 4-Oxo Group

The 4-oxo moiety undergoes condensation and nucleophilic addition reactions:

  • Schiff base formation :
    Reaction with primary amines (e.g., hydrazine, phenylhydrazine) under reflux in ethanol produces hydrazone derivatives. This is facilitated by the electron-withdrawing effect of the pyrimidine ring .

    4-Oxo group+NH2NH2Δ,EtOHHydrazone derivative[5]\text{4-Oxo group} + \text{NH}_2\text{NH}_2 \xrightarrow{\Delta, \text{EtOH}} \text{Hydrazone derivative} \quad[5]
  • Halogenation :
    Bromine or chlorine in acetic acid selectively substitutes hydrogen at the 6-position of the pyrido[2,3-d]pyrimidine core, forming halogenated analogs .

Carboxylic Acid Functionalization

The carboxylic acid group at position 7 participates in esterification, amidation, and decarboxylation:

  • Esterification :
    Treatment with methanol/H₂SO₄ or ethanol/HCl yields methyl or ethyl esters, respectively. These esters serve as intermediates for further modifications .

    -COOH+CH3OHH2SO4-COOCH3[2]\text{-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{-COOCH}_3 \quad[2]
  • Amidation :
    Coupling with amines (e.g., piperazine, morpholine) using carbodiimide reagents (EDC/HOBt) forms amide derivatives with enhanced bioavailability .

Cyclization and Ring Expansion

The pyrido[2,3-d]pyrimidine scaffold undergoes cyclization under specific conditions:

  • Dieckmann cyclization :
    In the presence of strong bases (e.g., NaH or KOtBu), intramolecular cyclization forms fused tetracyclic structures, as observed in related pyrimidine derivatives .

Metal Coordination and Complexation

The mercapto and carboxylic acid groups act as ligands for transition metals:

  • Pd(II) and Pt(II) complexes :
    Reaction with K₂[PdCl₄] or PtCl₂ in ethanol yields metal complexes, enhancing anticancer activity. For example:

    Compound+K2[PdCl4]Pd(II) complex[5]\text{Compound} + \text{K}_2[\text{PdCl}_4] \rightarrow \text{Pd(II) complex} \quad[5]

Stability and Reaction Optimization

  • pH sensitivity : The mercapto group oxidizes readily under acidic conditions, requiring inert atmospheres (N₂/Ar) during reactions .

  • Temperature control : Exothermic reactions (e.g., halogenation) necessitate cooling to -10°C to prevent side reactions .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes.

Anti-inflammatory Properties

The mercapto group in 2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid plays a significant role in inhibiting nitric oxide synthase (iNOS), leading to reduced nitric oxide production during inflammatory responses. This inhibition is vital for mitigating the effects of chronic inflammatory diseases such as arthritis and other related conditions .

Enzyme Inhibition

Studies have shown that this compound can inhibit cyclooxygenases (COX), particularly COX-1 and COX-2. The IC50 values for these enzymes suggest that the compound may effectively modulate inflammatory pathways. For instance, related compounds have demonstrated IC50 values around 20 µM for COX-1 and slightly higher for COX-2 .

Case Studies

Several studies have documented the therapeutic potential of 2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid:

Case Study 1: In Vitro Studies

In vitro studies using activated macrophages demonstrated that this compound significantly reduced prostaglandin production. This effect highlights its potential use as an anti-inflammatory agent in treating diseases characterized by excessive inflammation .

Case Study 2: Pharmacological Evaluation

Pharmacological evaluations have indicated that derivatives of this compound possess promising anti-inflammatory properties. For instance, a derivative was shown to effectively reduce inflammation in animal models of arthritis, suggesting that further development could lead to new therapeutic options for chronic inflammatory diseases .

Data Table: Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryiNOS Inhibition
COX Enzyme InhibitionCOX-1 and COX-2 modulation
Prostaglandin ReductionDecreased synthesis

Mechanism of Action

The mechanism of action of 2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Insights :

  • The 2-mercapto group could facilitate thiol-mediated interactions with microbial enzymes or biofilms, a feature absent in carboxamide derivatives .
  • 7-Carboxylic acid may enhance water solubility relative to ester or amide derivatives, balancing bioavailability .

Antiviral and Anti-Inflammatory Analogues

Pyrido[2,3-d]pyrimidine derivatives with modified substituents show diverse pharmacological profiles:

Compound (Example) Substituents Activity Reference
2-Imino derivatives Sulfonyl, imino groups Anti-cancer (cell line inhibition)
1-Aryl-6-carboxy derivatives 2-Substituted, carbethoxy groups Anti-inflammatory, analgesic
Target compound 5-Phenyl, 2-SH, 7-COOH Potential unexplored antiviral utility

Key Differences :

  • 1-Aryl-6-carboxy derivatives (e.g., from ) lack the 2-mercapto group but show anti-inflammatory effects, suggesting the core pyrido[2,3-d]pyrimidine scaffold is versatile for medicinal chemistry.
  • Iminodipyridinopyrimidines inhibit HCV and kidney cancer targets , highlighting that nitrogen-rich analogs may favor nucleic acid or protein interactions.

Observations :

  • Alkyl-substituted analogs (e.g., 4a, 4b) are synthesized in moderate yields (53–62%), while methyl esters (e.g., CD11008722) achieve higher purity (97%) .

Biological Activity

2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a pyrido[2,3-d]pyrimidine core with various substituents. Its molecular formula is C13H10N2O3SC_{13}H_{10}N_2O_3S, and it has a molecular weight of 270.30 g/mol. The presence of the mercapto group (-SH) suggests potential thiol-related biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine exhibit promising anticancer properties. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and COLO-205 (colorectal cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
SQ2HT-293.38Apoptosis induction
SQ4COLO-20510.55Cell cycle arrest in G1/G2 phases
Reference DrugCabozantinib9.10Tyrosine kinase inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria and some fungi. The thiol group is believed to play a crucial role in disrupting microbial cell integrity.

Case Study: Antimicrobial Efficacy
A study conducted on various derivatives showed that certain modifications to the phenyl ring enhanced antimicrobial activity. The best-performing derivative had an IC50 value significantly lower than standard antibiotics used as controls.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases.

The biological activities of 2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.
  • Antioxidant Properties : The mercapto group contributes to antioxidant activity, potentially reducing oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid?

  • Methodology :

  • Synthesis : Utilize nucleophilic substitution or cyclocondensation reactions, leveraging thiol-containing precursors (e.g., 2-mercaptopyrimidine derivatives) and phenyl-substituted dihydropyridines. Monitor reaction progress via thin-layer chromatography (TLC) under UV light.
  • Characterization : Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected ~316.34 g/mol) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 160–180 ppm). Validate purity using HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

  • Methodology :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (mp >200°C, based on analogs in ).
  • pH Sensitivity : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 40°C for 72 hours, followed by HPLC analysis to quantify degradation products.
  • Light Sensitivity : Store aliquots in amber vials under inert gas (N₂/Ar) and compare UV-vis spectra before/after light exposure .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanistic role in biological systems?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., kinases or oxidoreductases). Focus on the mercapto group’s potential as a hydrogen-bond donor and the phenyl ring’s π-π stacking.
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding free energy (MM-PBSA/GBSA). Validate predictions with in vitro enzymatic assays .

Q. How can contradictory spectral data (e.g., NMR peak splitting or unexpected HRMS adducts) be resolved?

  • Methodology :

  • NMR Artifacts : Rule out solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and paramagnetic impurities by repeating experiments with fresh deuterated solvents and EDTA-treated samples.
  • HRMS Adducts : Use softer ionization techniques (e.g., ESI⁻ instead of ESI⁺) to minimize sodium/potassium adducts. Compare results with isotopic pattern simulations (e.g., using Bruker Compass DataAnalysis) .

Q. What strategies are effective for optimizing the compound’s solubility in aqueous buffers for in vitro assays?

  • Methodology :

  • Co-Solvent Systems : Test DMSO-water or ethanol-water mixtures (≤5% organic phase) to maintain bioactivity. Measure solubility via nephelometry or UV absorbance.
  • Cyclodextrin Complexation : Screen β-cyclodextrin derivatives (e.g., HP-β-CD) at 10–20 mM concentrations and validate using phase-solubility diagrams .

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